molecular formula C13H13F2N3O2 B7679606 N-(2,4-difluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide

N-(2,4-difluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide

Cat. No. B7679606
M. Wt: 281.26 g/mol
InChI Key: FPGDDDUBKNFDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of pyrazole derivatives, and its unique chemical structure has led to its investigation as a potential drug candidate for various diseases.

Mechanism of Action

The mechanism of action of DFP-10825 involves its ability to inhibit specific enzymes and pathways involved in inflammation and cancer. DFP-10825 inhibits the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and also inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. Studies have shown that DFP-10825 inhibits the growth of cancer cells and reduces inflammation in animal models. Additionally, DFP-10825 has been shown to have a favorable pharmacokinetic profile, indicating its potential as a drug candidate.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages as a potential drug candidate, including its ability to inhibit specific enzymes and pathways involved in various diseases, its favorable pharmacokinetic profile, and its ability to reduce inflammation and inhibit cancer cell growth. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to investigate its safety and efficacy.

Future Directions

There are several future directions for the investigation of DFP-10825. One potential direction is the investigation of its therapeutic potential in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of DFP-10825 in humans, as well as its potential as a drug candidate for clinical use. Finally, the development of more efficient and cost-effective synthetic routes for DFP-10825 could facilitate its use in further research and drug development.

Synthesis Methods

DFP-10825 can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate to form 2,4-difluorophenylhydrazine-1-carbonyl ethyl acetoacetate. This intermediate is then reacted with 4-chloro-1-methylpyrazole to yield DFP-10825.

Scientific Research Applications

DFP-10825 has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that DFP-10825 exhibits anti-inflammatory and anti-cancer properties by inhibiting specific enzymes and pathways involved in these diseases.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O2/c1-2-18-7-10(6-16-18)20-8-13(19)17-12-4-3-9(14)5-11(12)15/h3-7H,2,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGDDDUBKNFDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.